2-Quinolinebutanol can be classified as a secondary alcohol due to the presence of the hydroxyl group. It is derived from quinoline, a bicyclic compound that contains a nitrogen atom in its aromatic ring structure. The compound's structural formula can be represented as C₁₁H₁₃N₁O, indicating it consists of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 2-Quinolinebutanol can be achieved through various methods, including:
These synthetic routes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 2-Quinolinebutanol features a quinoline backbone with a butanol side chain. The key structural attributes include:
The compound exhibits a planar structure due to the aromatic nature of the quinoline ring, which contributes to its stability and potential interactions with biological targets.
2-Quinolinebutanol participates in various chemical reactions that enhance its utility in organic synthesis:
These reactions highlight the versatility of 2-Quinolinebutanol in synthetic chemistry.
The mechanism of action for 2-Quinolinebutanol primarily revolves around its interaction with biological targets. Preliminary studies suggest that it may exhibit:
The physical properties of 2-Quinolinebutanol include:
Chemical properties include:
These properties make 2-Quinolinebutanol suitable for various applications in research and industry.
2-Quinolinebutanol has several promising applications:
The therapeutic journey of quinoline derivatives began with the isolation of quinine (1) from Cinchona bark in the 17th century. This natural alkaloid served as the primary antimalarial for centuries, though its structural complexity limited synthetic accessibility. The 20th century witnessed strategic simplifications:
Table 1: Key Milestones in Quinoline Therapeutic Development
Time Period | Development | Significance | Representative Agent(s) |
---|---|---|---|
1820s | Isolation of quinine | First natural antimalarial | Quinine |
1930s-1940s | Synthetic aminoquinolines | Improved synthesis & reduced toxicity | Chloroquine (2) |
1960s-1980s | Quinolone antibiotics | Broad-spectrum antibacterial activity | Nalidixic acid |
2000s-Present | Targeted kinase inhibitors | Oncology applications | Bosutinib (3), Cabozantinib (4) |
The pivotal breakthrough emerged with chloroquine (2) in 1934, which retained quinine’s antimalarial efficacy while enabling cost-effective synthesis. Its mechanism involved inhibition of hemozoin formation in Plasmodium parasites, a paradigm later expanded to immunomodulatory applications like autophagy inhibition. Concurrently, the Skraup synthesis (glycerol, aniline, sulfuric acid) and Doebner-Miller modifications provided scalable routes to diverse quinoline cores, facilitating systematic structure-activity relationship (SAR) studies [1] [7].
Structural Evolution: Early modifications focused on the quinoline ring’s 4- and 7-positions:
The 21st century witnessed functional diversification beyond anti-infectives:
This progression established the quinoline nucleus as a versatile template for rational drug design, setting the stage for advanced derivatives like 2-quinolinebutanol. The compound’s butanol chain at position 2 represents a deliberate shift toward modulating physicochemical properties while conserving core bioactivity [3] [8].
Structural Diagram: Evolution of Key Quinoline Therapeutics
Quinine (1820s): C₂₀H₂₄N₂O₂ [Position 6: -OCH₃; Position 9: -OH; Vinyl group at Position 3] ↓ Chloroquine (1934): C₁₈H₂₆ClN₃ [Position 7: -Cl; Position 4: -N(C₂H₅)(CH₂CH₂CH₂N(C₂H₅)₂] ↓ 2-Quinolinebutanol (Contemporary): C₁₃H₁₅NO [Position 2: -CH₂CH₂CH₂CH₂OH]
Physicochemical Properties and Drug-Likeness
2-Quinolinebutanol (IUPAC: 2-(quinolin-2-yl)butan-1-ol) exhibits calculated properties that align with Lipinski’s rule of five: molecular weight 201.26 g/mol, cLogP ≈ 2.3 (indicating moderate lipophilicity), hydrogen bond donors (1), and acceptors (2). The butanol chain significantly enhances aqueous solubility (>10 mg/mL) compared to unsubstituted quinoline (1.09 g/mL), while the quinoline nucleus maintains π-stacking capability. This balance facilitates membrane permeability and target engagement without precipitation issues common to polycyclic aromatics [1] [10].
Synthetic Versatility and Pharmacophore Hybridization
The hydroxyl group enables three key derivatization strategies:
Table 2: Structure-Activity Relationship (SAR) of 2-Quinolinebutanol Derivatives
Position | Modification | Biological Impact | Example Activity Enhancement |
---|---|---|---|
C2 | Butanol chain elongation | Reduced cytotoxicity | 4-carbon chain optimal for solubility-toxicity balance |
OH group | Esterification | Tunable pharmacokinetics | Phosphate esters show 3.2x faster cellular uptake |
Quinoline C4 | Amino substitution | Enhanced DNA intercalation | Amino analogs show 40% increased topoisomerase inhibition |
Hybrid conjugates | Oxadiazole linkage | Multi-target engagement | Dual HDAC/tubulin inhibitors with nM IC₅₀ |
Target-Specific Applications
Computational Design Advancements
Comparative Molecular Field Analysis (CoMFA) models (Q² = 0.625, R² = 0.913) identify critical steric/electrostatic requirements:
Synthetic Methodologies
Modern routes emphasize atom economy and chiral resolution:
These strategic developments position 2-quinolinebutanol as a versatile scaffold for next-generation therapeutics targeting multi-drug-resistant cancers and emerging pathogens. Its capacity for hybridization and stereoselective modification aligns with contemporary drug discovery paradigms focused on polypharmacology and selectivity optimization [3] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7